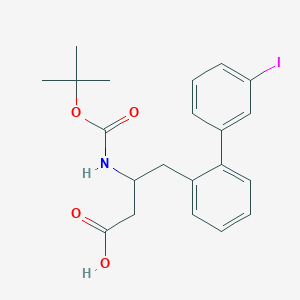
3-(Boc-amino)-4-(3'-iodo-2-biphenylyl)butyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31630211 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD31630211 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of controlled chemical reactions that ensure the purity and stability of the compound. Common methods include the use of catalysts and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of MFCD31630211 is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. Industrial production methods may include continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: MFCD31630211 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s molecular structure and the presence of specific functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD31630211 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the products formed.
Major Products: The major products formed from the reactions of MFCD31630211 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD31630211 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it is studied for its potential therapeutic effects and its role in various biochemical pathways. Industrial applications include its use in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of MFCD31630211 involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD31630211 include those with comparable molecular structures and reactivity. These compounds may share similar functional groups and chemical properties, making them useful for comparative studies.
Uniqueness: MFCD31630211 stands out due to its unique combination of properties, which may include specific reactivity, stability, and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer advantages over other similar compounds in certain contexts.
Properties
Molecular Formula |
C21H24INO4 |
|---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
4-[2-(3-iodophenyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C21H24INO4/c1-21(2,3)27-20(26)23-17(13-19(24)25)12-15-7-4-5-10-18(15)14-8-6-9-16(22)11-14/h4-11,17H,12-13H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
PIZCHBFTGGZXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C2=CC(=CC=C2)I)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


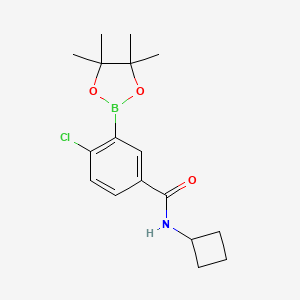
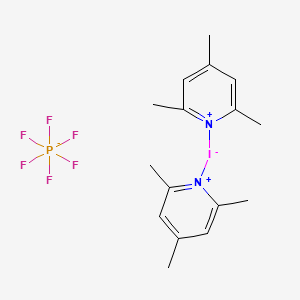
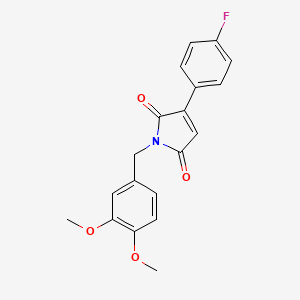
![4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B15339916.png)
![1-Cyclohexanesulfonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B15339923.png)
![3-[3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15339928.png)
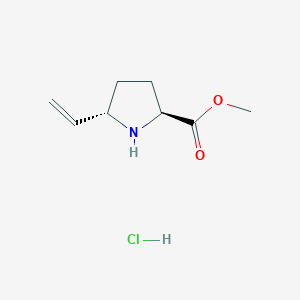
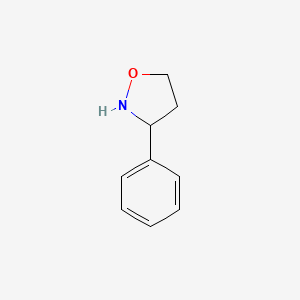
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B15339947.png)
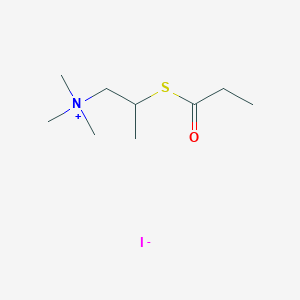

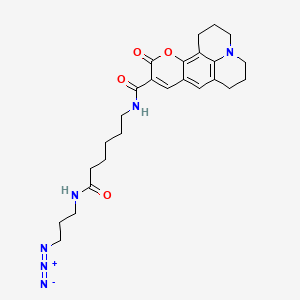

![2-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B15339973.png)
